molecular formula C24H33NO3 B11401650 3-(4-Methoxyphenyl)-1-(morpholin-4-yl)-2-phenylheptan-3-ol

3-(4-Methoxyphenyl)-1-(morpholin-4-yl)-2-phenylheptan-3-ol

Cat. No.: B11401650
M. Wt: 383.5 g/mol
InChI Key: RZLQUASGHIXFJM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(morpholin-4-yl)-2-phenylheptan-3-ol is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group, a morpholine ring, and a phenylheptanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(morpholin-4-yl)-2-phenylheptan-3-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Heptanol Backbone: The initial step involves the preparation of the heptanol backbone through a Grignard reaction. For example, phenylmagnesium bromide reacts with a suitable heptanone derivative to form the corresponding alcohol.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-methoxybenzyl chloride reacts with the heptanol intermediate in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where morpholine is introduced to the intermediate compound, typically under basic conditions to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-(morpholin-4-yl)-2-phenylheptan-3-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide).

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Methoxyphenyl)-1-(morpholin-4-yl)-2-phenylheptan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of morpholine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the compound.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(morpholin-4-yl)-2-phenylheptan-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and morpholine groups can enhance binding affinity and selectivity towards these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-(piperidin-4-yl)-2-phenylheptan-3-ol: Similar structure but with a piperidine ring instead of morpholine.

    3-(4-Methoxyphenyl)-1-(pyrrolidin-4-yl)-2-phenylheptan-3-ol: Contains a pyrrolidine ring instead of morpholine.

    3-(4-Methoxyphenyl)-1-(azepan-4-yl)-2-phenylheptan-3-ol: Features an azepane ring instead of morpholine.

Uniqueness

The presence of the morpholine ring in 3-(4-Methoxyphenyl)-1-(morpholin-4-yl)-2-phenylheptan-3-ol imparts unique chemical and biological properties compared to its analogs. The morpholine ring can enhance solubility and improve the compound’s pharmacokinetic profile, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-morpholin-4-yl-2-phenylheptan-3-ol

InChI

InChI=1S/C24H33NO3/c1-3-4-14-24(26,21-10-12-22(27-2)13-11-21)23(20-8-6-5-7-9-20)19-25-15-17-28-18-16-25/h5-13,23,26H,3-4,14-19H2,1-2H3

InChI Key

RZLQUASGHIXFJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)OC)(C(CN2CCOCC2)C3=CC=CC=C3)O

Origin of Product

United States

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